3-Bromo-2-methylbenzene-1-sulfonyl chloride CAS 886501-61-7 properties
3-Bromo-2-methylbenzene-1-sulfonyl chloride CAS 886501-61-7 properties
An In-depth Technical Guide to 3-Bromo-2-methylbenzene-1-sulfonyl chloride (CAS 886501-61-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
3-Bromo-2-methylbenzene-1-sulfonyl chloride is a trifunctional aromatic compound featuring a sulfonyl chloride, a bromine atom, and a methyl group. Its unique substitution pattern on the benzene ring makes it a valuable intermediate and building block in organic synthesis. The high reactivity of the sulfonyl chloride group, combined with the synthetic handles provided by the bromine and methyl substituents, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in the fields of pharmaceutical and agrochemical research. The specific positioning of the functional groups significantly influences its reactivity and potential applications compared to its isomers.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of 3-Bromo-2-methylbenzene-1-sulfonyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886501-61-7 | [1][2][3] |
| Molecular Formula | C₇H₆BrClO₂S | [1][2][3] |
| Molecular Weight | 269.55 g/mol | [1][2][3] |
| Melting Point | 65-68 °C | [3] |
| Boiling Point | 330.1 °C at 760 mmHg | [2] |
| Density | ~1.7 g/cm³ | [2] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |
| Solubility | Soluble in organic solvents; reacts with water | [5] |
| Canonical SMILES | CC1=C(C=CC=C1Br)S(Cl)(=O)=O | [1] |
| InChIKey | LJQINJOCKBNGAJ-UHFFFAOYSA-N | [1][2] |
Synthesis and Manufacturing
The synthesis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride is typically achieved through a multi-step process starting from a substituted aniline or benzenesulfonic acid. A common and logical pathway involves two key transformations:
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Bromination of 2-Methylbenzenesulfonic Acid : This initial step introduces the bromine atom onto the aromatic ring at the desired position through electrophilic aromatic substitution. The directing effects of the methyl and sulfonic acid groups guide the regioselectivity of this reaction.
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Chlorination of the Sulfonic Acid : The resulting 3-bromo-2-methylbenzenesulfonic acid is then converted to the target sulfonyl chloride. This is typically accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
An alternative approach, widely used for preparing arylsulfonyl chlorides, is the Sandmeyer-type reaction starting from the corresponding aniline (3-bromo-2-methylaniline). This involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[6][7]
Chemical Reactivity and Mechanistic Insights
The utility of 3-Bromo-2-methylbenzene-1-sulfonyl chloride stems from the reactivity of its functional groups.
Reactions at the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfur center. This is the most common transformation for this class of compounds.[8]
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Sulfonamide Formation : Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields sulfonamides. This is one of the most important reactions in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.[9]
-
Sulfonate Ester Formation : Reaction with alcohols or phenols provides the corresponding sulfonate esters.
The hydrolysis of the compound in aqueous media proceeds via a bimolecular nucleophilic substitution mechanism. Kinetic studies on similar compounds show large negative activation entropies, which indicates a highly ordered transition state structure.
The "Positive Ortho Effect"
The presence of the ortho-methyl group relative to the bromine atom introduces notable steric and conformational effects. Research on ortho-alkyl substituted arenesulfonyl chlorides has revealed a "positive ortho effect," where reaction rates can be enhanced despite the apparent steric hindrance. This is attributed to conformational restrictions that pre-organize the molecule into a more reactive geometry, facilitating the nucleophilic attack at the sulfur center.
Reactions Involving the Bromine Atom
The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the elaboration of the molecular scaffold after the sulfonyl chloride has been transformed.
Core Applications in Drug Discovery and Agrochemicals
3-Bromo-2-methylbenzene-1-sulfonyl chloride is not an end-product but a crucial intermediate. Its derivatives are explored for a wide range of biological activities.
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Pharmaceuticals : It is a key precursor for synthesizing compounds with potential therapeutic value. The sulfonamide derivatives are of particular interest for developing antibacterial, anti-inflammatory, and anti-tumor agents.
-
Agrochemicals : The compound is used to develop new herbicides and pesticides, where the sulfonylurea and related motifs are common.
-
Biotechnology : The reactive sulfonyl chloride can be used to modify biomolecules, such as proteins, for research and therapeutic applications.
Experimental Protocol: Synthesis of N-Benzyl-3-bromo-2-methylbenzene-1-sulfonamide
This section provides a representative, self-validating protocol for the synthesis of a sulfonamide derivative, a cornerstone reaction for this class of reagents. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-benzyl-3-bromo-2-methylbenzene-1-sulfonamide via nucleophilic substitution.
Materials:
-
3-Bromo-2-methylbenzene-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (dried, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Bromo-2-methylbenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are critical as the sulfonyl chloride is sensitive to hydrolysis, which would form the unreactive sulfonic acid and reduce yield.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Cooling helps to control the reaction rate, prevent side reactions, and improve selectivity.
-
-
Reagent Addition: Slowly add pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of benzylamine (1.1 eq).
-
Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Benzylamine is the nucleophile. A slight excess ensures the complete consumption of the limiting sulfonyl chloride.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.
-
Rationale: TLC provides a simple, real-time method to determine when the reaction is complete, preventing unnecessary reaction time or premature workup.
-
-
Aqueous Workup (Quenching & Extraction):
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess pyridine and benzylamine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Rationale: This multi-step washing process systematically removes unreacted reagents and byproducts, simplifying the final purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is essential before solvent evaporation to prevent potential hydrolysis of any trace unreacted starting material or product degradation.
-
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.
-
Rationale: Chromatography separates the desired product from non-polar impurities and any remaining starting materials, yielding the pure sulfonamide.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow Visualization
Caption: Workflow for the synthesis of an N-aryl sulfonamide.
Safety, Handling, and Storage
3-Bromo-2-methylbenzene-1-sulfonyl chloride is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[1][2] Contact with water may liberate toxic gas.[5]
-
Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[2] Wear suitable protective clothing, gloves, and eye/face protection.[1][2] Avoid breathing dust, fumes, or vapors.[1][2]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[1]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] For long-term stability, it should be stored under an inert gas (e.g., nitrogen or argon) at 2-8°C.[1]
Conclusion
3-Bromo-2-methylbenzene-1-sulfonyl chloride (CAS 886501-61-7) is a strategically important synthetic intermediate. Its distinct substitution pattern offers a combination of a highly reactive electrophilic center at the sulfonyl chloride group and a handle for further diversification via the bromo substituent. This dual reactivity, modulated by the ortho-methyl group, makes it a powerful tool for medicinal chemists and researchers in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Proper understanding of its properties, reactivity, and handling is essential for its safe and effective utilization in the laboratory.
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